19-Norpregnane-3,20-dione is classified under the category of steroids, specifically as a progestin. Progestins are synthetic derivatives of progesterone that exhibit similar physiological effects. The compound is sourced from natural steroid precursors through various synthetic routes, often involving modifications to enhance its pharmacological properties.
The synthesis of 19-norpregnane-3,20-dione can be achieved through several methods:
19-Norpregnane-3,20-dione participates in various chemical reactions that modify its structure for therapeutic applications:
These reactions are critical for developing new progestins with improved selectivity and reduced side effects compared to traditional compounds like progesterone .
The mechanism of action for 19-norpregnane-3,20-dione primarily involves binding to progesterone receptors in target tissues:
Research indicates that derivatives of this compound exhibit varying degrees of receptor affinity and biological activity, which are essential for their application in contraceptives and hormone therapies .
These properties are crucial for formulating pharmaceutical products that require specific dosages and bioavailability profiles .
19-Norpregnane-3,20-dione is primarily used in:
The ongoing research into its derivatives continues to expand its applications within reproductive health and beyond .
The systematic IUPAC name for this compound is (1S,3aS,3bR,5aR,9aS,9bR,11aR)-1-Ethyl-11a-methyl-2,3,3a,3b,4,5,5a,6,7,8,9,9a,9b,10,11,11a-hexadecahydro-1H-cyclopenta[a]phenanthrene-3,20-dione, reflecting its polycyclic steroidal framework and the absence of the C19 methyl group characteristic of pregnane derivatives. It belongs to the 19-norpregnane class, defined by the removal of the angular methyl group at position C10 (C19) in the steroid nucleus [4] [7]. This structural modification fundamentally alters its biochemical interactions compared to progesterone derivatives. Alternative names include 19-NOR-5α-PREGNANE-3,20-DIONE and NSC-81406 [5]. Its classification as a 5α-steroid indicates A-ring saturation and the specific trans-configuration of the A/B ring junction, critical for its three-dimensional conformation [5] [7].
The molecular formula C₂₀H₃₀O₂ (molecular weight: 302.45 g/mol) confirms the absence of the C19 methyl group compared to progesterone (C₂₁H₃₀O₂) [1] [5]. This compound exhibits seven defined stereocenters (C5, C8, C9, C10, C13, C14, C17), resulting in an absolute stereochemistry denoted as 5α [5]. The 5α designation signifies a trans fusion between rings A and B, with the hydrogen atom at C5 positioned in the α-configuration (below the molecular plane) [4] [7].
The SMILES notation (CC(=O)[C@H]1CC[C@H]2[C@@H]3CC[C@H]4CC(=O)CC[C@@H]4[C@H]3CC[C@]12C
) and InChIKey (DOIUYMHEABAPBH-VDMKTYGSSA-N
) precisely encode its stereochemistry and functional groups [5]. Key stereochemical features include:
Structurally, 5α-19-Norpregnane-3,20-dione differs from progesterone in two key aspects:
Table 1: Structural and Functional Comparison with Related Progestogens
Compound | Core Structure | C19 Methyl | A-ring | Key Functional Modifications | Relevance |
---|---|---|---|---|---|
Progesterone | Pregnane | Yes | Δ⁴-3-keto | None | Natural progestogen; reference compound |
19-Norprogesterone | 19-Norpregnane | No | Δ⁴-3-keto | None | Higher progestational potency than progesterone; parenteral activity only [7] |
5α-19-Norpregnane-3,20-dione | 19-Norpregnane | No | 5α-saturated | None | Stereochemically reduced analog; altered receptor binding profile [5] [9] |
Segesterone Acetate (Nestorone®) | 19-Norpregnane | No | Δ⁴-3-keto | 16-methylene, 17α-acetoxy | High PR selectivity; used in implants/rings [2] [6] |
Nomegestrol Acetate (NOMAC) | 19-Norpregnane | No | Δ⁶-3-keto | 6-methyl, 17α-acetoxy | Orally active; antiandrogenic; long half-life [2] [9] |
The 19-nor configuration is shared with clinically significant progestins like segesterone acetate (Nestorone®) and nomegestrol acetate (NOMAC). However, these retain the Δ⁴- or Δ⁶-unsaturated A-ring crucial for high progesterone receptor (PR) binding affinity. The saturated A-ring in 5α-19-Norpregnane-3,20-dione fundamentally distinguishes it, likely resulting in significantly reduced PR affinity compared to unsaturated 19-norprogesterone derivatives, as saturation disrupts the conjugated system essential for optimal interaction with the PR ligand-binding domain [7] [9]. Studies on rat uterine receptors indicate that modifications like 17α-hydroxylation dramatically reduce affinity and activity in 19-norprogesterone derivatives unless combined with structural features like 6-methylation and acetylation (as in NOMAC) to restore potency [9].
X-Ray Diffraction (XRD)
While direct XRD data for 5α-19-Norpregnane-3,20-dione is limited in the provided sources, crystallographic studies on structurally similar saturated steroidal diones (e.g., medrogestone intermediates) reveal key conformational insights [3]. These typically show:
Table 2: Key Crystallographic Parameters (Representative Saturated Steroid Diones)
Parameter | Typical Value/Observation | Significance |
---|---|---|
C5 Configuration | α-H (pseudo-axial) | Confirms 5α-stereochemistry; trans A/B fusion. |
C17 Side Chain | β-oriented acetyl group | Essential for progestogen recognition; conserved structure. |
C3=O / C20=O Bond Length | ~1.21–1.22 Å | Standard for ketonic carbonyls. |
Ring A Conformation | Chair | Characteristic of 5α-saturated steroids; contrasts with sofa/half-chair in Δ⁴-unsat steroids. |
Torsion Angle C1-C10-C19-C18 | N/A (C19 absent) | Key difference from pregnanes; reduced steric bulk at C10 position. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete 1H and 13C NMR signal assignments can be inferred from studies on analogous saturated 19-norpregnane derivatives and precursors [3] [5] [9]. Key predicted/observed features include:
The absence of olefinic protons (e.g., no H4 signal around δ ~5.7-6.0 ppm) clearly differentiates it from unsaturated 19-norprogesterone [3] [9].
Mass Spectrometry (MS)
Electron Ionization (EI-MS) of saturated steroidal diones typically shows:
Receptor Binding Affinity Studies
Comparative binding studies highlight the impact of the 19-nor modification and A-ring saturation. While 19-norprogesterone (unsaturated) shows 4-8 times higher affinity for the classical nuclear progesterone receptor (nPR) than progesterone itself, saturation to the 5α-dihydro form drastically reduces affinity [7] [9]. Furthermore, studies on membrane progesterone receptors (mPRs) reveal distinct structure-affinity relationships:
Table 3: Relative Binding Affinity (RBA) Trends for Key Receptors
Structural Feature | Progesterone Receptor (nPR) | Mineralocorticoid Receptor (MR) | Membrane PR (mPRα) |
---|---|---|---|
Progesterone (Reference) | 100% | ~100-300% (Agonist) | 100% |
19-Norprogesterone | 400-800% [7] | Partial Agonist [7] [8] | Lower than P4? [8] |
5α-19-Norpregnane-3,20-dione | <<100% (Very Low) [9] | Unknown (Predicted Low) | Unknown (Predicted Low) |
19-Norprogesterone + 17α-OH (Gestronol) | Low | ~13% of Aldosterone [8] | Not Tested |
Nomegestrol Acetate (NOMAC) | High | ~0.23% of Aldosterone [8] | Not Tested |
Table 4: Compound Synonym Summary
Synonym | Identifier Source |
---|---|
19-NORPREGNANE-3,20-DIONE, (5.ALPHA.)- | NCATS Inxight Drugs [5] |
19-NOR-5α-PREGNANE-3,20-DIONE | NCATS Inxight Drugs [5] |
NSC-81406 | NCATS Inxight Drugs [5] |
CID 255703 | PubChem [1] |
907SXS058A (UNII) | FDA/NCATS [5] |
DTXSID10147435 | EPA CompTox [5] |
10594-57-7 (CAS Registry Number) | CAS [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7